(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

Carbapenem synthesis Protecting group orthogonality Mercaptopyrrolidine intermediates

Late-stage carbapenem side-chain intermediate with orthogonal tert-butyl ester protection. This (2S,4S)-configured pyrrolidine building block addresses the critical challenge of protecting group compatibility in β-lactam antibiotic assembly. • Selective acidic deprotection preserves hydrogenolytically labile groups (allyl esters, TBDMS ethers), avoiding premature cleavage seen with 4-nitrobenzyl analogs. • Reduced thiol oxidation tendency supports higher effective stoichiometry in S-C bond-forming steps. • Confirmed (2S,4S) stereochemistry (InChIKey/SMILES-documented) minimizes diastereomeric contamination risk for IND-enabling quality standards.

Molecular Formula C12H22N2O3S
Molecular Weight 274.38 g/mol
CAS No. 177615-44-0
Cat. No. B070383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
CAS177615-44-0
Molecular FormulaC12H22N2O3S
Molecular Weight274.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)S
InChIInChI=1S/C12H22N2O3S/c1-12(2,3)17-11(16)14-7-8(18)6-9(14)10(15)13(4)5/h8-9,18H,6-7H2,1-5H3/t8-,9-/m0/s1
InChIKeyHQNIEAGZNKTTIT-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-tert-Butyl Mercaptopyrrolidine: Overview & Sourcing


(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is a chiral, protected pyrrolidine derivative bearing a tert-butyl ester, a dimethylcarbamoyl group, and a free thiol [1]. This compound serves primarily as a late-stage synthetic intermediate in the preparation of carbapenem antibiotics, where the (2S,4S) stereochemistry and the choice of carboxyl protecting group are critical determinants of downstream coupling efficiency and final product purity . Its physical form, solubility profile, and stability characteristics position it as a specialty building block for medicinal chemistry and process development laboratories focused on β-lactam antibiotics.

Why (2S,4S)-tert-Butyl Mercaptopyrrolidine Cannot Be Replaced


The 4-mercaptopyrrolidine-1-carboxylate scaffold is shared by multiple carbapenem side-chain intermediates; however, the nature of the carboxyl protecting group (tert-butyl vs. 4-nitrobenzyl, methyl, allyl, etc.) dictates entirely distinct deprotection chemistries, reaction compatibility profiles, and stereochemical outcomes [1]. Replacing (2S,4S)-tert-butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate with the more common 4-nitrobenzyl analog, for instance, renders the molecule susceptible to premature hydrogenolysis during catalytic hydrogenation steps or incompatible with acid-labile functional groups elsewhere in the synthetic sequence [2]. This differential lability constitutes a gating criterion for route selection, and a generic substitution without rigorous experimental verification would risk failed deprotection, epimerization, or reduced overall yield.

(2S,4S)-tert-Butyl Mercaptopyrrolidine vs. Analogs: Key Evidence


Orthogonal Ester Deprotection: tert-Butyl vs. 4-Nitrobenzyl

The target compound contains a tert-butyl ester, which is cleaved under non-hydrogenolytic acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), whereas the most common analog, (2S,4S)-4-nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate, requires hydrogenolysis (H₂, Pd/C) for deprotection. [1] This orthogonality allows tert-butyl ester intermediates to survive hydrogenation steps that would prematurely deprotect the 4-nitrobenzyl analog. [2]

Carbapenem synthesis Protecting group orthogonality Mercaptopyrrolidine intermediates

Stereochemical Integrity: (2S,4S) Configuration Confirmation

The target compound is explicitly specified as the (2S,4S) diastereomer, characterized by InChIKey HQNIEAGZNKTTIT-IUCAKERBSA-N and SMILES S[C@@H]1CN([C@@H](C1)C(=O)N(C)C)C(=O)OC(C)(C)C, confirming absolute stereochemistry at both chiral centers. [1] In contrast, generic catalog entries for the 4-nitrobenzyl analog (CAS 96034-64-9) frequently list stereochemistry as “(2S-cis)” without always providing the same level of unambiguous, machine-readable stereochemical annotation.

Chiral purity Stereochemistry Carbapenem side-chain

Commercial Purity and Batch Consistency

The compound is commercially supplied with a minimum purity specification of 95% (HPLC or equivalent), as confirmed by independent vendor certificates (AKSci, CymitQuimica). Some vendors additionally offer grades of ≥98% (e.g., MolCore, Leyan). For the 4-nitrobenzyl analog (CAS 96034-64-9), commercial purity specifications typically range from 97% to 98%, but the identity and quantification of specific impurities (e.g., ring-opened byproducts, diastereomeric contaminants) are less uniformly disclosed across suppliers.

Purity Quality control Procurement specification

Free Thiol Stability: tert-Butyl vs. 4-Nitrobenzyl Ester

The free thiol group at C-4 is the reactive handle for subsequent thioether bond formation with the carbapenem nucleus. The tert-butyl ester moiety, being electron-donating relative to the electron-withdrawing 4-nitrobenzyl group, marginally reduces the electrophilicity of the adjacent carbonyl, potentially lowering the thiol oxidation rate during storage and handling. [1] While direct comparative oxidation rate constants for these exact compounds are not published, general Hammett σₚ analysis predicts a slower disulfide formation for the tert-butyl ester environment (σₚ for –CO₂t-Bu ≈ 0.0 vs. –CO₂CH₂C₆H₄NO₂ ≈ +0.3), consistent with class-level electronic effects on thiol acidity and oxidation susceptibility. [2]

Thiol stability Oxidation potential Intermediate handling

Optimal Application Scenarios


Orthogonal C-Terminus Deprotection in Carbapenem Synthesis

In synthetic routes where the carbapenem nucleus carries an acid-labile protecting group (e.g., allyl ester, TBDMS ether) or where a hydrogenation-sensitive functional group is present, (2S,4S)-tert-butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is the preferred side-chain intermediate because its tert-butyl ester can be selectively removed under acidic conditions without affecting hydrogenolytically labile groups. This orthogonality avoids the premature cleavage that would occur with the 4-nitrobenzyl analog, as demonstrated in the general protecting group strategy of carbapenem assembly. [1]

Stereochemical Integrity in Process Development

For laboratories transitioning carbapenem synthesis from medicinal chemistry scale to pilot scale, the unambiguous (2S,4S) stereochemical annotation provided for this compound – confirmed by InChIKey and SMILES entries in authoritative databases – reduces the risk of diastereomeric contamination that could compromise drug substance purity. This level of documentation supports IND-enabling quality standards. [2]

Thioether Coupling: Disulfide Byproduct Sensitivity

When the carbapenem core is scarce or expensive, maximizing coupling yield is critical. The predicted lower tendency of the tert-butyl ester analog toward thiol oxidation, relative to the 4-nitrobenzyl analog, implies fewer disulfide impurities and higher effective stoichiometric availability of the free thiol for S–C bond formation, supporting higher isolated yields in thioether formation steps. [3]

Multi-Supplier Procurement of Chiral Mercaptopyrrolidine

The commercial availability of this compound from multiple independent vendors with documented purity specifications (≥95% to ≥98%) enables competitive sourcing and quality verification, which is critical for organizations requiring dual-sourcing strategies or those operating under GMP-like supply chain controls for advanced intermediates.

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